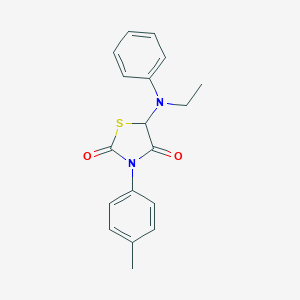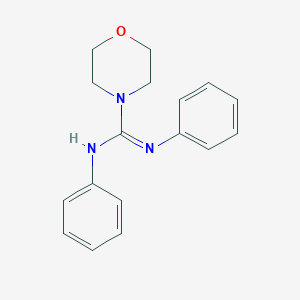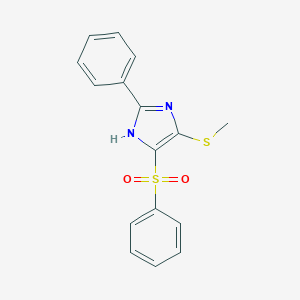
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as EMD 57033, is a small molecule drug that has been widely studied for its potential therapeutic applications in various diseases. The compound belongs to the class of thiazolidinediones and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to result in the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit a range of biochemical and physiological effects, including:
- Anti-tumor activity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Improved insulin sensitivity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
- Anti-inflammatory activity: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
- Neuroprotective effects: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has several advantages and limitations for lab experiments. Advantages include its high purity, well-established synthesis method, and well-studied pharmacological properties. Limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033, including:
- Further elucidation of its mechanism of action: Despite extensive research, the exact mechanism of action of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is not fully understood. Further studies are needed to better understand how the compound interacts with its molecular targets.
- Development of more soluble analogs: The low solubility of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 can make it difficult to administer in vivo. Development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for therapeutic use.
- Evaluation of its potential in combination therapies: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit anti-tumor activity and anti-inflammatory activity. Further studies are needed to evaluate its potential in combination therapies with other drugs targeting these pathways.
- Investigation of its potential in other diseases: 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been studied in cancer, diabetes, and inflammation. Further studies are needed to evaluate its potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits a range of biochemical and physiological effects, including anti-tumor activity, improved insulin sensitivity, and anti-inflammatory activity. Future research directions include further elucidation of its mechanism of action, development of more soluble analogs, evaluation of its potential in combination therapies, and investigation of its potential in other diseases.
合成法
The synthesis of 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 involves the reaction of 4-methylbenzoyl chloride with ethylaniline in the presence of potassium carbonate, followed by the addition of 2-thioxothiazolidin-4-one. The resulting product is then purified through recrystallization, yielding 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 in high purity.
科学的研究の応用
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to improve insulin sensitivity and glucose tolerance. In inflammation research, 5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione 57033 has been shown to reduce the production of pro-inflammatory cytokines.
特性
製品名 |
5-(Ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H18N2O2S |
分子量 |
326.4 g/mol |
IUPAC名 |
5-(N-ethylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-3-19(14-7-5-4-6-8-14)17-16(21)20(18(22)23-17)15-11-9-13(2)10-12-15/h4-12,17H,3H2,1-2H3 |
InChIキー |
XUMFAJZXWFPPTO-UHFFFAOYSA-N |
SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
正規SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)



![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)